molecular formula C11H19NO3 B13167980 Tert-butyl2-cyclobutyl-2-oxoethylcarbamate

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate

Katalognummer: B13167980
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: PJSOKTVHVDWKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-cyclobutyl-2-oxoethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate can be compared with other carbamate esters such as tert-butyl 2-chloro-2-oxoacetate and tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . While these compounds share similar structural features, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biochemical processes.

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(13)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,14)

InChI-Schlüssel

PJSOKTVHVDWKTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.